Cas no 1566294-08-3 (3-(3-methanesulfonylpropyl)piperidine)

3-(3-Methanesulfonylpropyl)piperidine is a versatile intermediate in organic synthesis, characterized by its piperidine core and methanesulfonylpropyl side chain. This compound is particularly valuable in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The methanesulfonyl group enhances reactivity, facilitating further functionalization, while the piperidine moiety contributes to structural diversity in drug design. Its stability under standard conditions and compatibility with a range of reaction conditions make it a practical choice for synthetic applications. This compound is typically handled under controlled environments to ensure purity and optimal performance in downstream processes.
3-(3-methanesulfonylpropyl)piperidine structure
1566294-08-3 structure
Product name:3-(3-methanesulfonylpropyl)piperidine
CAS No:1566294-08-3
MF:C9H19NO2S
MW:205.317661523819
CID:6288007
PubChem ID:104680575

3-(3-methanesulfonylpropyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methanesulfonylpropyl)piperidine
    • EN300-1990505
    • 1566294-08-3
    • Inchi: 1S/C9H19NO2S/c1-13(11,12)7-3-5-9-4-2-6-10-8-9/h9-10H,2-8H2,1H3
    • InChI Key: BBSXBKBIPYIOTL-UHFFFAOYSA-N
    • SMILES: S(C)(CCCC1CNCCC1)(=O)=O

Computed Properties

  • Exact Mass: 205.11365002g/mol
  • Monoisotopic Mass: 205.11365002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 54.6Ų

3-(3-methanesulfonylpropyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1990505-10.0g
3-(3-methanesulfonylpropyl)piperidine
1566294-08-3
10g
$5037.0 2023-06-02
Enamine
EN300-1990505-1.0g
3-(3-methanesulfonylpropyl)piperidine
1566294-08-3
1g
$1172.0 2023-06-02
Enamine
EN300-1990505-0.5g
3-(3-methanesulfonylpropyl)piperidine
1566294-08-3
0.5g
$809.0 2023-09-16
Enamine
EN300-1990505-2.5g
3-(3-methanesulfonylpropyl)piperidine
1566294-08-3
2.5g
$1650.0 2023-09-16
Enamine
EN300-1990505-5g
3-(3-methanesulfonylpropyl)piperidine
1566294-08-3
5g
$2443.0 2023-09-16
Enamine
EN300-1990505-10g
3-(3-methanesulfonylpropyl)piperidine
1566294-08-3
10g
$3622.0 2023-09-16
Enamine
EN300-1990505-5.0g
3-(3-methanesulfonylpropyl)piperidine
1566294-08-3
5g
$3396.0 2023-06-02
Enamine
EN300-1990505-0.05g
3-(3-methanesulfonylpropyl)piperidine
1566294-08-3
0.05g
$707.0 2023-09-16
Enamine
EN300-1990505-0.1g
3-(3-methanesulfonylpropyl)piperidine
1566294-08-3
0.1g
$741.0 2023-09-16
Enamine
EN300-1990505-0.25g
3-(3-methanesulfonylpropyl)piperidine
1566294-08-3
0.25g
$774.0 2023-09-16

Additional information on 3-(3-methanesulfonylpropyl)piperidine

Comprehensive Overview of 3-(3-Methanesulfonylpropyl)piperidine (CAS No. 1566294-08-3): Properties, Applications, and Industry Insights

3-(3-Methanesulfonylpropyl)piperidine (CAS No. 1566294-08-3) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This piperidine derivative, characterized by a methanesulfonylpropyl side chain, serves as a versatile intermediate in drug discovery and material science. Its molecular formula, C9H19NO2S, reflects a balanced hydrophobicity and polarity, making it valuable for optimizing drug-like properties in bioactive molecules.

Recent trends in AI-driven drug discovery and high-throughput screening have increased demand for structurally diverse building blocks like 3-(3-Methanesulfonylpropyl)piperidine. Researchers frequently search for "piperidine derivatives in CNS drug development" or "sulfone-containing scaffolds 2024," highlighting its relevance in designing neuromodulators and enzyme inhibitors. The compound's sulfonyl group enhances hydrogen bonding capacity, a feature exploited in targeting protein-protein interactions – a hot topic in cancer therapeutics and neurodegenerative disease research.

Synthetic accessibility of CAS 1566294-08-3 makes it attractive for medicinal chemistry. The piperidine core provides conformational rigidity, while the methanesulfonylpropyl moiety offers metabolic stability – crucial for addressing "drug metabolism challenges" often searched by pharmaceutical chemists. Current patents reveal its incorporation in kinase inhibitor scaffolds and G-protein coupled receptor (GPCR) modulators, particularly for neurological and inflammatory indications.

From a material science perspective, the compound's dual functionality enables applications in advanced polymer chemistry. The sulfonyl group participates in nucleophilic substitutions, allowing covalent anchoring to surfaces – a technique growing in biosensor development and drug delivery systems. This aligns with trending searches like "smart materials for biomedical applications 2024" and "functionalized piperidines in nanotechnology."

Quality control of 3-(3-Methanesulfonylpropyl)piperidine requires rigorous analytical validation. Modern techniques like UPLC-MS and 2D NMR (frequently searched with "impurity profiling methods") ensure batch-to-batch consistency. The compound typically appears as a white crystalline solid with high purity (>98%), stable under standard storage conditions but sensitive to strong oxidizers – a consideration for industrial scale-up.

Environmental and safety profiles of CAS 1566294-08-3 comply with green chemistry principles. Its moderate water solubility and low volatility reduce ecological risks compared to traditional sulfonating agents, addressing concerns about "sustainable chemical synthesis" – a top search trend among process chemists. Proper handling requires standard PPE, with no special restrictions under major chemical inventories.

The commercial landscape for this intermediate shows steady growth, particularly in contract research organizations and custom synthesis sectors. Pricing trends correlate with demand for fragment-based drug discovery (a rising search term) and expansion of targeted protein degradation platforms. Suppliers increasingly offer isotope-labeled versions (e.g., deuterated) for metabolic studies, responding to queries about "labeled compounds for ADME research."

Future applications may exploit the compound's potential in covalent drug design – a trending topic in precision medicine. The methanesulfonyl group's ability to act as a leaving group in nucleophilic environments makes it interesting for developing targeted covalent inhibitors, particularly against cysteine-rich proteins involved in immuno-oncology pathways. This aligns with frequent searches for "next-generation warhead chemistry" in drug development forums.

Academic interest in 3-(3-Methanesulfonylpropyl)piperidine continues to rise, evidenced by increasing citations in structure-activity relationship (SAR) studies. Its balanced lipophilicity (LogP ~1.2) and molecular weight (205.32 g/mol) make it valuable for exploring "beyond rule of five" chemical space – a hot search phrase in computational chemistry circles. Researchers also investigate its potential as a chiral auxiliary in asymmetric synthesis.

Regulatory status remains favorable for CAS 1566294-08-3, with no significant restrictions reported in major markets. This facilitates its use in global pharmaceutical projects and cross-border research collaborations. Documentation typically includes full analytical data (meeting searches for "complete characterization of research chemicals") and safety data sheets compliant with REACH and OSHA standards.

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